molecular formula C3H3BrN2S B6149349 4-bromo-1,2-thiazol-5-amine CAS No. 1533529-90-6

4-bromo-1,2-thiazol-5-amine

Cat. No.: B6149349
CAS No.: 1533529-90-6
M. Wt: 179
InChI Key:
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Description

4-Bromo-1,2-thiazol-5-amine is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom at the fourth position and an amino group at the fifth position. Thiazole rings are known for their aromaticity and diverse biological activities, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,2-thiazol-5-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction involves the condensation of α-haloketones with thioamides under acidic or basic conditions . For instance, this compound can be synthesized by reacting 2-bromoacetophenone with thiourea in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of thiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2-thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-1,2-thiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the synthesis of dyes, biocides, and fungicides.

Mechanism of Action

The mechanism of action of 4-bromo-1,2-thiazol-5-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1,2-thiazol-5-amine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity compared to its analogs .

Properties

CAS No.

1533529-90-6

Molecular Formula

C3H3BrN2S

Molecular Weight

179

Purity

95

Origin of Product

United States

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